![molecular formula C11H9NO3 B13935464 7-Amino-4-hydroxy-2-naphthalenecarboxylic acid](/img/structure/B13935464.png)
7-Amino-4-hydroxy-2-naphthalenecarboxylic acid
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Overview
Description
2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy- is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenecarboxylic acid, 7-amino-4-hydroxy- typically involves the following steps:
Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to an amino group, yielding 2-aminonaphthalene.
Carboxylation: 2-aminonaphthalene undergoes carboxylation to form 2-naphthalenecarboxylic acid, 7-amino-.
Hydroxylation: Finally, the compound is hydroxylated at the 4-position to obtain 2-naphthalenecarboxylic acid, 7-amino-4-hydroxy-.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The amino and hydroxy groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Products may include quinones or nitro derivatives.
Reduction: Alcohol derivatives are common products.
Substitution: Acylated or alkylated derivatives are formed.
Scientific Research Applications
7-Amino-4-hydroxy-2-naphthalenecarboxylic acid, ethyl ester is an organic compound derived from naphthalene and containing amino, hydroxy, and ester functional groups. It has a molecular formula of C19H15NO3 and a molecular weight of approximately 310.3 g/mol.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy-, ethyl ester has several scientific research applications:
- Chemistry It is used as a building block in the synthesis of complex organic molecules.
- Biology It is investigated as a fluorescent probe due to its aromatic structure.
- Medicine It is studied for potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
- Industry It is utilized in the production of dyes and pigments because of its chromophoric properties.
Biological Activities
Naphthalene derivatives exhibit a broad spectrum of biological activities:
- Anticancer Activity Some naphthalene derivatives can inhibit the proliferation of cancer cells and have demonstrated significant cytotoxic effects against human colon carcinoma cell lines.
- Antimicrobial Properties Naphthalene derivatives are known for their antimicrobial effects against various pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anti-inflammatory Effects Certain naphthalene derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-naphthalenecarboxylic acid, 7-amino-4-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. For example, the compound may inhibit specific enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the amino and hydroxy groups, making it less reactive in certain chemical reactions.
1-Naphthalenecarboxylic acid: Has a different positional isomerism, affecting its chemical properties and reactivity.
2-Naphthol: Contains a hydroxy group but lacks the carboxylic acid and amino groups.
Uniqueness: 2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy- is unique due to the presence of both amino and hydroxy groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Biological Activity
7-Amino-4-hydroxy-2-naphthalenecarboxylic acid, also referred to as 7-Amino-4-hydroxy-2-naphthoic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound belongs to the class of naphthalene derivatives, characterized by a naphthalene ring with amino and hydroxyl functional groups. Its chemical structure can be represented as follows:
Key properties include:
- Molecular Weight : 201.19 g/mol
- LogP : 0.79 (indicating moderate lipophilicity)
- pKa : Approximately 8.90, suggesting it can exist in both protonated and deprotonated forms depending on pH.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to:
- Suppress Cancer Cell Proliferation : By inhibiting NF-κB signaling pathways, which are crucial in tumor initiation and progression .
- Induce Apoptosis : Activating caspase pathways leading to programmed cell death in various cancer cell lines .
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties through:
- Inhibition of Pro-inflammatory Cytokines : It reduces the expression of cytokines involved in inflammatory responses, contributing to its therapeutic potential in diseases like colitis .
Antimicrobial Activity
Studies have shown that derivatives of naphthalenecarboxylic acids possess antimicrobial properties against various pathogens, including:
- Staphylococcus aureus and Escherichia coli , with activities comparable to conventional antibiotics such as ampicillin .
The biological activities of this compound can be attributed to its interaction with specific cellular pathways:
- Aryl Hydrocarbon Receptor (AhR) Modulation : The compound acts as a ligand for AhR, influencing gene expression related to detoxification and inflammation .
- CYP1A1 Induction : It enhances the expression of this enzyme, which is involved in the metabolism of xenobiotics and plays a role in cancer prevention .
Study on Colitis
A study demonstrated that treatment with this compound significantly reduced inflammation in mouse models of colitis. The compound inhibited macrophage-derived pro-inflammatory cytokines, showcasing its potential for treating inflammatory bowel diseases .
Anticancer Research
In vitro studies using human cancer cell lines revealed that the compound effectively induced apoptosis and inhibited proliferation. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .
Data Summary
Properties
IUPAC Name |
7-amino-4-hydroxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-8-1-2-9-6(4-8)3-7(11(14)15)5-10(9)13/h1-5,13H,12H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKXUMIUCZJNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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